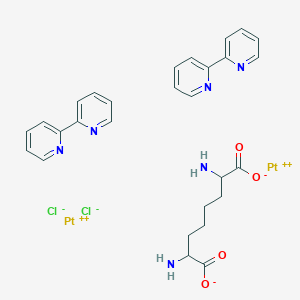![molecular formula C14H12FN3OS B238603 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamide derivatives and has shown promising results in various preclinical studies. In
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to possess antifungal and antimicrobial properties by disrupting the cell membrane of the microorganisms.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide have been studied in various preclinical models. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess antifungal and antimicrobial properties by disrupting the cell membrane of the microorganisms. Further studies are required to explore its full range of biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide has several advantages for lab experiments. It is readily available and can be synthesized using standard organic synthesis techniques. It has shown promising results in various preclinical studies, making it a potential candidate for drug discovery and development. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and further studies are required to explore its full potential. It is also important to note that the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for the research of 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide. Further studies are required to explore its full range of biochemical and physiological effects. Clinical trials are needed to evaluate its safety and efficacy in humans. The compound can also be modified to improve its pharmacological properties, such as its bioavailability and selectivity. It can also be evaluated for its potential as a therapeutic agent for other diseases such as autoimmune diseases and viral infections. Overall, the research on 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide has the potential to lead to the discovery of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide involves the reaction of 3-fluoro-4-nitrobenzoic acid with thionyl chloride to produce 3-fluoro-4-nitrobenzoyl chloride. This intermediate is then reacted with 6-methyl-2-pyridylamine to form the desired product. The reaction is carried out under controlled conditions and requires expertise in organic synthesis.
Aplicaciones Científicas De Investigación
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide has shown potential in various scientific research applications. It has been studied for its anticancer, antifungal, and antimicrobial properties. It has also been evaluated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is required to explore its full potential.
Propiedades
Nombre del producto |
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
|---|---|
Fórmula molecular |
C14H12FN3OS |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12FN3OS/c1-9-4-2-7-12(16-9)17-14(20)18-13(19)10-5-3-6-11(15)8-10/h2-8H,1H3,(H2,16,17,18,19,20) |
Clave InChI |
COQZYVXIDARMTM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F |
SMILES canónico |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)


![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)



